molecular formula C24H22N4O B11969023 2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11969023
M. Wt: 382.5 g/mol
InChI Key: UKGHSEHTZKQYMB-UHFFFAOYSA-N
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Description

2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with benzylamine and 4-methylbenzaldehyde under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired pyrido[1,2-a]pyrimidin-4-one scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the 4-methylphenyl group contributes to its unique pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

2-(benzylamino)-9-methyl-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C24H22N4O/c1-17-10-12-20(13-11-17)25-16-21-22(26-15-19-8-4-3-5-9-19)27-23-18(2)7-6-14-28(23)24(21)29/h3-14,16,26H,15H2,1-2H3

InChI Key

UKGHSEHTZKQYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CC=C4

Origin of Product

United States

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